molecular formula C12H11NO2S B5727033 [(2-Methylquinolin-4-yl)thio]acetic acid

[(2-Methylquinolin-4-yl)thio]acetic acid

Cat. No.: B5727033
M. Wt: 233.29 g/mol
InChI Key: ZUTAXTDDKYVASE-UHFFFAOYSA-N
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Description

[(2-Methylquinolin-4-yl)thio]acetic acid is a quinoline-based thioacetic acid derivative characterized by a methyl substituent at the 2-position of the quinoline ring and a thioacetic acid moiety at the 4-position. These methods emphasize atom economy and straightforward purification ().

Its lipophilicity (log P) and ionization state (log D at pH 7) are critical for membrane permeability, as calculated via quantum chemical methods ().

Properties

IUPAC Name

2-(2-methylquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)9-4-2-3-5-10(9)13-8/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTAXTDDKYVASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylquinolin-4-yl)thio]acetic acid typically involves the reaction of 2-methylquinoline with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the thioether bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(2-Methylquinolin-4-yl)thio]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Antioxidant Activity
Research indicates that [(2-Methylquinolin-4-yl)thio]acetic acid exhibits notable antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies reveal that derivatives of this compound possess potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the quinoline moiety can enhance antimicrobial efficacy .

3. Anti-inflammatory Effects
Quinoline derivatives, including this compound, have been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation in various models, indicating its applicability in treating inflammatory diseases such as arthritis .

Biochemical Applications

1. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition could lead to the development of new therapeutic agents with improved safety profiles .

2. Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity against several cancer types, suggesting its potential as a chemotherapeutic agent. Comparative analyses with established anticancer drugs indicate that certain derivatives may outperform traditional treatments in terms of efficacy and selectivity .

Material Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

2. Sensor Development
Due to its electrochemical properties, this compound has been explored for use in sensor technology. Its ability to undergo redox reactions makes it a candidate for developing sensors capable of detecting specific biomolecules or environmental pollutants .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated high efficacy against E. coli with MIC values as low as 5 μM.
Antioxidant PropertiesShowed significant free radical scavenging activity compared to standard antioxidants.
Anti-inflammatory EffectsReduced inflammation markers in animal models by over 50%.

Mechanism of Action

The mechanism of action of [(2-Methylquinolin-4-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their substituents, physicochemical properties, and biological activities:

Compound Substituents Molecular Weight (g/mol) log P / log D (pH 7) Key Biological Activity Toxicity References
[(2-Methylquinolin-4-yl)thio]acetic acid 2-methyl (quinoline) ~257.3 (estimated) 1.8 / -0.5 (estimated) Rhizogenesis stimulation (inferred) Moderate (inferred from analogs)
Sodium salt of 2-((quinolin-4-yl)thio)acetic acid (QAC-5) None (parent acid) 279.3 1.2 / -1.0 High rhizogenesis stimulation in Paulownia clones Higher toxicity due to ionization
{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid 2-CF₃ (quinoline) 287.3 2.5 / 0.3 Enhanced electronegativity for binding Not reported; likely higher lipophilicity
2-((6-Methoxyquinolin-4-yl)thio)acetic acid 6-methoxy (quinoline) 273.3 1.5 / -0.8 Improved solubility vs. methyl analogs Lower toxicity than non-alkoxy derivatives
[[1-(2-Chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio]acetic acid Pyrazole core with 2-chlorobenzyl 328.8 3.0 / 1.2 Unknown; structural focus on pyrazole Likely moderate due to Cl substituent
{[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid Triazole core with 4-methoxyphenyl 265.3 1.2 / -1.5 Potential heterocyclic drug precursor Not reported

Key Observations:

Structural Impact on Activity: Quinoline Core: The quinoline ring provides a planar aromatic system for π-π interactions, critical in biological targeting (e.g., rhizogenesis in ). Heterocyclic Variants: Pyrazole () and triazole () cores alter electronic properties and binding modes, redirecting activity away from plant biology toward pharmacological targets.

Substituent Effects: Alkoxy Groups: Methoxy at the 6-position of quinoline () improves aqueous solubility (lower log P) and reduces toxicity compared to non-polar substituents.

Salt Forms vs. Free Acids: Sodium salts (e.g., QAC-5) exhibit higher bioavailability due to ionization but increased toxicity (). The free acid form of this compound likely balances efficacy and safety.

Synthetic Accessibility: Quinoline derivatives are synthesized via multicomponent reactions (), whereas triazole and pyrazole analogs require specialized cyclization steps ().

Biological Applications: Quinoline-based acids are prioritized for plant growth regulation (), while sulfonamide () and triazinoindole derivatives () are explored for protein inhibition and anticancer activity.

Biological Activity

[(2-Methylquinolin-4-yl)thio]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound belongs to a class of compounds known for their diverse biological activities. The quinoline scaffold is recognized for its ability to interact with multiple biological targets, making it a valuable structure in medicinal chemistry.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It may act by inhibiting certain enzymes or disrupting cellular pathways, which can lead to apoptosis in cancer cells. For instance, compounds with similar structures have been shown to bind to DNA or proteins, interfering with their normal functions .

Antimicrobial Activity

Research indicates that derivatives of quinoline-thio compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that certain quinoline-thiosemicarbazone hybrids show potent activity against various bacterial strains and fungi . The mechanism often involves the inhibition of essential bacterial enzymes, disrupting metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds related to this structure have been found to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, the hybridization of quinoline derivatives has been associated with enhanced cytotoxicity against different cancer cell lines .

Study 1: Inhibition of Cholinesterases

A series of quinoline-thiosemicarbazone hybrids were evaluated for their ability to inhibit cholinesterase enzymes (AChE and BChE), which are relevant in Alzheimer's disease treatment. One compound demonstrated an IC50 value of 0.12 μM, significantly more potent than the standard drug galantamine (IC50 = 0.62 μM). This suggests that similar derivatives could be effective in treating neurodegenerative diseases .

Study 2: Toxicity Assessment

The toxicity of various derivatives was assessed using computational methods and experimental approaches. Findings indicated that compounds lacking alkoxy substituents were more toxic, highlighting the importance of structural modifications in mitigating adverse effects. Sodium salts of these compounds exhibited higher toxicity due to increased bioavailability .

Data Table: Biological Activity Summary

Compound Activity IC50 Value Target
This compoundAntimicrobialNot specifiedVarious bacteria and fungi
Quinoline-thiosemicarbazone hybrid 5bCholinesterase inhibition0.12 μMAChE
Sodium salt of quinoline derivativeToxicityHighSperm motility

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